N~1~,N~3~-bis(2,4-difluorophenyl)-2-[(dimethylamino)methylene]malonamide
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Overview
Description
N~1~,N~3~-bis(2,4-difluorophenyl)-2-[(dimethylamino)methylene]malonamide is a synthetic organic compound that belongs to the class of malonamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial processes. The presence of difluorophenyl groups and a dimethylamino moiety in its structure suggests potential biological activity and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-bis(2,4-difluorophenyl)-2-[(dimethylamino)methylene]malonamide typically involves the reaction of 2,4-difluoroaniline with malonic acid derivatives under specific conditions. The reaction may proceed through the formation of an intermediate, such as a malonyl chloride, which then reacts with the amine groups to form the final product. Common reagents used in this synthesis include thionyl chloride, dimethylformamide, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-bis(2,4-difluorophenyl)-2-[(dimethylamino)methylene]malonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The difluorophenyl groups can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N1,N~3~-bis(2,4-difluorophenyl)-2-[(dimethylamino)methylene]malonamide involves its interaction with specific molecular targets. The difluorophenyl groups and dimethylamino moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~3~-bis(2,4-difluorophenyl)malonamide
- N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(dimethylamino)methylene]malonamide
- N~1~,N~3~-bis(2,4-difluorophenyl)-2-[(methylamino)methylene]malonamide
Uniqueness
N~1~,N~3~-bis(2,4-difluorophenyl)-2-[(dimethylamino)methylene]malonamide is unique due to the presence of both difluorophenyl groups and a dimethylamino moiety, which confer distinct chemical and biological properties. This combination of functional groups may result in enhanced activity or selectivity compared to similar compounds.
Properties
IUPAC Name |
N,N'-bis(2,4-difluorophenyl)-2-(dimethylaminomethylidene)propanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F4N3O2/c1-25(2)9-12(17(26)23-15-5-3-10(19)7-13(15)21)18(27)24-16-6-4-11(20)8-14(16)22/h3-9H,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIROOQODBEMPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)NC1=C(C=C(C=C1)F)F)C(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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